molecular formula C58H90O28 B12367239 Spinasaponin E

Spinasaponin E

Cat. No.: B12367239
M. Wt: 1235.3 g/mol
InChI Key: NEWMQFCMLLWYCE-NIXSPBOHSA-N
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Description

Spinasaponin E is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are characterized by their amphipathic nature, consisting of a hydrophobic aglycone and hydrophilic sugar moieties. This compound is derived from plants and has been studied for its potential therapeutic properties, particularly in the context of inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spinasaponin E involves multiple steps, starting from the extraction of the raw plant material. The process typically includes:

    Extraction: The plant material is subjected to solvent extraction to isolate the saponins.

    Purification: The crude extract is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

    Characterization: The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The key steps include:

    Large-scale Extraction: Using industrial solvents and equipment to extract saponins from plant material.

    Bulk Purification: Employing large-scale chromatography techniques.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Spinasaponin E undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spinasaponin E involves its interaction with specific molecular targets and pathways. It has been shown to:

    Inhibit Inflammatory Pathways: By modulating the activity of enzymes and signaling molecules involved in inflammation.

    Induce Apoptosis: In cancer cells by activating apoptotic pathways and inhibiting survival signals.

    Modulate Immune Response: By affecting the activity of immune cells and cytokines.

Comparison with Similar Compounds

Spinasaponin E is unique among triterpene saponins due to its specific structure and bioactivity. Similar compounds include:

Properties

Molecular Formula

C58H90O28

Molecular Weight

1235.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3S,4R,5S,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C58H90O28/c1-21-30(62)33(65)43(84-48-37(69)34(66)40(22(2)80-48)81-46-35(67)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58)85-49-39(71)41(38(70)42(83-49)45(72)73)82-47-36(68)32(64)27(61)20-78-47/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49-,50-,54+,55+,56+,57-,58-/m0/s1

InChI Key

NEWMQFCMLLWYCE-NIXSPBOHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)(C)C)OC9C(C(C(C(O9)C)OC1C(C(C(CO1)O)O)O)O)O)O)O

Origin of Product

United States

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